8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphon ate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt) involves multiple steps, including diazotization, coupling reactions, and sulfonation. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a phenol derivative. The resulting azo compound is then subjected to sulfonation to introduce sulfonate groups, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters, such as temperature, pH, and reaction time, are meticulously monitored to ensure high yield and purity. The final product is often isolated through filtration, followed by drying and purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt) has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The sulfonate groups enhance its solubility, allowing it to interact with different substrates. In biological systems, it can bind to cellular components, facilitating staining and visualization.
Comparison with Similar Compounds
Similar Compounds
- 8-4-(4-Methylphenyl)azo-5-4-(4-nitrophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt)
- 8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitrophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt)
Uniqueness
The presence of both sulfonate and sulphonyloxy groups in 8-4-(4-Methylphenyl)sulphonyloxyphenylazo-5-4-(4-nitro-2-sulphonatophenyl)aminophenylazonaphthalene-1-sulphonate (sodium salt) enhances its solubility and stability compared to similar compounds. This makes it particularly valuable in applications requiring high solubility and stability, such as in aqueous dyeing processes and biological staining.
Properties
Molecular Formula |
C35H24N6Na2O11S3 |
---|---|
Molecular Weight |
846.8 g/mol |
IUPAC Name |
disodium;8-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C35H26N6O11S3.2Na/c1-22-5-16-28(17-6-22)55(50,51)52-27-14-11-25(12-15-27)38-40-32-20-19-30(29-3-2-4-33(35(29)32)53(44,45)46)39-37-24-9-7-23(8-10-24)36-31-18-13-26(41(42)43)21-34(31)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI Key |
ITWBKSQPIARJAF-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C(=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])C=CC=C4S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.